N,4-Dimethoxy-N-methylbenzamide

Description

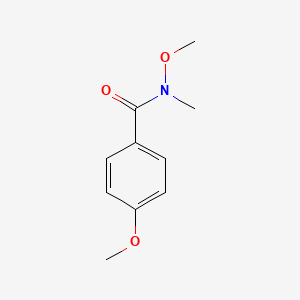

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHLPVYIMMZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90568280 | |

| Record name | N,4-Dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52898-49-4 | |

| Record name | N,4-Dimethoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90568280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,4-Dimethoxy-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,4-Dimethoxy-N-methylbenzamide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of N,4-Dimethoxy-N-methylbenzamide. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Chemical Properties

This compound is a disubstituted benzamide, a class of compounds with significant applications in medicinal chemistry and organic synthesis. Its core chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| CAS Number | 52898-49-4 | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 105 °C at 0.1 mmHg | |

| Density | 1.114 g/cm³ | |

| Refractive Index | 1.5440 to 1.5480 | |

| Flash Point | 162.8 °C | |

| Purity | >95.0% (GC) | |

| Storage | Store under an inert atmosphere at room temperature. |

Structural and Spectroscopic Data

The structural identifiers and a summary of expected spectroscopic characteristics for this compound are provided below. While specific spectra for this exact compound are not widely published, data from closely related analogs are used to predict the expected spectral features.

| Identifier Type | Identifier |

| SMILES | COc1ccc(C(=O)N(C)OC)cc1 |

| InChI | InChI=1S/C10H13NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h4-7H,1-3H3 |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, and the N-methyl group. Due to restricted rotation around the amide C-N bond, broadening of the N-methyl and N-methoxy signals may be observed at room temperature.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon, the aromatic carbons (with distinct shifts for the substituted and unsubstituted positions), and the carbons of the methyl groups.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically in the region of 1630-1680 cm⁻¹. Other significant peaks will correspond to C-O stretching of the methoxy groups and C-H stretching of the aromatic and methyl groups.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are likely to involve cleavage of the amide bond and loss of the methoxy and methyl groups.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis, purification, and characterization of this compound, based on standard procedures for analogous compounds.

Synthesis of this compound

A common method for the synthesis of this compound is the reaction of 4-methoxybenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. This procedure is a variation of the Schotten-Baumann reaction.

Materials and Equipment:

-

4-Methoxybenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine or pyridine (as a base)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and triethylamine (2.5 equivalents) in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0-5 °C with continuous stirring.

-

Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it to a dropping funnel.

-

Add the 4-methoxybenzoyl chloride solution dropwise to the stirred amine solution over a period of 20-30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified using flash column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified this compound.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.

-

IR Spectroscopy: Use IR spectroscopy to identify the key functional groups, particularly the amide carbonyl.

-

Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight.

Potential Biological Activity and Signaling Pathways

While there is limited direct research on the biological activity of this compound, extensive studies on structurally similar benzamide derivatives suggest potential areas of therapeutic interest. Derivatives of 4-methylbenzamide and N-(3-pyridyl)benzamide have demonstrated a range of biological activities, including roles as enzyme inhibitors and receptor modulators.[1][2][3]

Notably, some benzamide derivatives have been investigated as inhibitors of key signaling proteins in cancer, such as Cyclin-Dependent Kinases (CDKs), c-Met, and the PI3K/AKT/mTOR pathway.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, making it a prime target for drug development.

Below is a conceptual diagram illustrating a hypothetical signaling pathway that could be modulated by a benzamide derivative, based on the known activities of related compounds.

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors [mdpi.com]

An In-depth Technical Guide to N,4-Dimethoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,4-Dimethoxy-N-methylbenzamide is a chemical compound belonging to the class of benzamides, specifically a Weinreb amide derivative. Its molecular structure, featuring a dimethoxy-substituted benzene ring and an N-methoxy-N-methylamide group, suggests its potential as a versatile intermediate in organic synthesis, particularly for the preparation of ketones. While specific biological activities for this compound are not extensively documented, the broader class of benzamides exhibits a wide range of pharmacological properties, indicating potential avenues for future research. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic route, and a discussion of potential biological significance based on related compounds.

Molecular Structure and Identification

This compound is characterized by a central benzamide core with methoxy groups at the 4-position of the benzene ring and on the amide nitrogen, in addition to a methyl group also on the amide nitrogen.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₃NO₃ |

| Molecular Weight | 195.22 g/mol |

| SMILES | COc1ccc(C(=O)N(C)OC)cc1 |

| InChI Key | FIRHLPVYIMMZPV-UHFFFAOYSA-N |

| CAS Number | 52898-49-4 |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Colorless to light yellow clear liquid | CymitQuimica |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents | General chemical principles |

| Storage | Store under argon | Alfa Aesar |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not published. However, a plausible synthetic route can be proposed based on the well-established Weinreb amide synthesis methodology.[1]

Proposed Synthetic Pathway: Weinreb Amide Synthesis

The synthesis would likely proceed via the acylation of N,O-dimethylhydroxylamine with 4-methoxybenzoyl chloride.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Formation of 4-Methoxybenzoyl Chloride

-

To a solution of 4-methoxybenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

-

A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature until the evolution of gas ceases (typically 1-2 hours).

-

The solvent and excess acylating agent are removed under reduced pressure to yield crude 4-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Weinreb Amide Formation

-

N,O-dimethylhydroxylamine hydrochloride (1.1 eq) is dissolved in a suitable solvent like DCM, and a base such as pyridine or triethylamine (2.2 eq) is added at 0 °C.

-

The crude 4-methoxybenzoyl chloride, dissolved in anhydrous DCM, is added dropwise to the stirred solution of N,O-dimethylhydroxylamine.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic Data (Hypothetical)

No experimental spectra for this compound are publicly available. The following tables provide predicted chemical shifts and expected key signals based on the analysis of its structure and data from closely related compounds.

¹H NMR Spectroscopy (Predicted)

Table 3: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | 7.4 - 7.6 | d | 2H |

| Aromatic (ortho to OCH₃) | 6.8 - 7.0 | d | 2H |

| 4-OCH₃ | ~3.8 | s | 3H |

| N-OCH₃ | ~3.5 | s | 3H |

| N-CH₃ | ~3.3 | s | 3H |

¹³C NMR Spectroscopy (Predicted)

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 168 - 172 |

| Aromatic (C-OCH₃) | 160 - 164 |

| Aromatic (C-H ortho to C=O) | 128 - 132 |

| Aromatic (C-ipso) | 125 - 129 |

| Aromatic (C-H ortho to OCH₃) | 112 - 116 |

| 4-OCH₃ | 54 - 58 |

| N-OCH₃ | 60 - 64 |

| N-CH₃ | 32 - 36 |

Infrared (IR) Spectroscopy (Expected Key Absorptions)

Table 5: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (Amide) | 1640 - 1680 |

| C-O (Aromatic Ether) | 1230 - 1270 (asymmetric), 1020 - 1060 (symmetric) |

| C-N | 1350 - 1450 |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

Mass Spectrometry (Expected Fragmentation)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 195. Key fragmentation patterns would likely involve the loss of the methoxy and methyl groups from the amide nitrogen, as well as cleavage of the amide bond.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, the benzamide scaffold is a well-known pharmacophore present in a wide array of biologically active compounds.[2][3]

Potential Areas of Investigation

Based on the activities of structurally related methoxy-substituted benzamides, potential areas for biological investigation of this compound could include:

-

Antimicrobial Activity: Benzamide derivatives have been reported to possess antibacterial and antifungal properties.[3][4]

-

Anticancer Activity: Some benzamides exhibit antiproliferative effects on various cancer cell lines.[5]

-

Enzyme Inhibition: The benzamide moiety can interact with the active sites of various enzymes.

-

Central Nervous System (CNS) Activity: Certain benzamides are known to act on CNS receptors.

Hypothetical Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of this compound is proposed below.

Caption: A general workflow for the biological evaluation of a novel compound.

Conclusion

This compound is a Weinreb amide with potential as a synthetic intermediate. While its specific physicochemical and biological properties are yet to be fully characterized, its structural relationship to other pharmacologically active benzamides suggests that it could be a valuable molecule for further investigation in drug discovery and development. This guide provides a foundational understanding of this compound and a framework for future research.

References

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides FULIR [fulir.irb.hr]

- 4. Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents: Synthesis, 3D-QSAR Analysis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,4-Dimethoxy-N-methylbenzamide (CAS: 52898-49-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N,4-Dimethoxy-N-methylbenzamide, a Weinreb amide of significant interest in synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer valuable insights for research and development.

Chemical and Physical Properties

This compound is a derivative of benzamide with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol .[1][2] Its structure features a benzoyl group substituted with a methoxy group at the 4-position, and the amide nitrogen is substituted with both a methyl and a methoxy group. This specific N,O-disubstitution classifies it as a Weinreb amide, a versatile functional group in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52898-49-4 | [1][2] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |

| Molecular Weight | 195.22 g/mol | [1][2] |

| Boiling Point | 105 °C at 0.1 mmHg | [1] |

| Density | 1.114 g/cm³ | [1] |

| Refractive Index | 1.5440 to 1.5480 | [1] |

| Flash Point | 162.8 °C | [1] |

| Storage | Inert atmosphere, Room Temperature | [1] |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be reliably achieved through established methods for the preparation of Weinreb amides from carboxylic acids. The most common and direct route involves the conversion of 4-methoxybenzoic acid into an activated derivative, followed by reaction with N,O-dimethylhydroxylamine.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process, which can often be performed in a one-pot procedure.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Weinreb amide synthesis and should be adapted and optimized for specific laboratory conditions.

Materials:

-

4-Methoxybenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Activation of 4-Methoxybenzoic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzoic acid (1.0 equivalent) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF) if using thionyl chloride or oxalyl chloride. Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride or oxalyl chloride (1.1 to 1.5 equivalents) dropwise. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. The formation of the intermediate 4-methoxybenzoyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acid chloride at a higher wavenumber).

-

Amide Formation: In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) in anhydrous DCM and cool to 0 °C. Add a base such as pyridine or triethylamine (2.4 equivalents) dropwise and stir for 15-30 minutes. To this mixture, add the solution of 4-methoxybenzoyl chloride prepared in step 1 dropwise at 0 °C.

-

Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water, 1 M HCl, and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as a pure compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (ortho to C=O) | ~7.4-7.8 | Doublet | 2H |

| Aromatic (ortho to OCH₃) | ~6.8-7.0 | Doublet | 2H |

| N-OCH₃ | ~3.5-3.8 | Singlet | 3H |

| 4-OCH₃ | ~3.8-3.9 | Singlet | 3H |

| N-CH₃ | ~3.2-3.4 | Singlet | 3H |

Table 3: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168-172 |

| Aromatic (C-OCH₃) | ~160-164 |

| Aromatic (CH ortho to C=O) | ~128-132 |

| Aromatic (C ipso to C=O) | ~125-129 |

| Aromatic (CH ortho to OCH₃) | ~113-116 |

| 4-OCH₃ | ~55-56 |

| N-OCH₃ | ~60-62 |

| N-CH₃ | ~33-36 |

Table 4: Expected IR and Mass Spectrometry Data

| Spectroscopic Technique | Expected Features |

| FT-IR (cm⁻¹) | ~1640-1660 (C=O, amide stretch), ~1600, ~1510 (C=C, aromatic ring stretches), ~1250 (C-O, aryl ether stretch), ~1030 (C-O, alkoxy stretch) |

| Mass Spectrometry (EI) | Expected molecular ion (M⁺) peak at m/z = 195. Fragmentation may involve loss of methoxy (-OCH₃), N-methoxy (-NOCH₃), or the entire N-methoxy-N-methyl group. |

Potential Biological Activity and Mechanism of Action (Hypothetical)

There is currently no specific published data on the biological activity or mechanism of action of this compound. However, the benzamide scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of pharmacological activities.[3][4] The biological profile of this compound would be influenced by its specific substitution pattern.

Areas for Potential Investigation

Based on the activities of structurally related compounds, the following areas represent potential avenues for pharmacological screening of this compound:

-

Central Nervous System (CNS) Activity: Many benzamide derivatives act on the CNS, exhibiting properties such as antipsychotic, antiemetic, and prokinetic effects, often through interaction with dopamine and serotonin receptors.

-

Enzyme Inhibition: Substituted benzamides have been identified as inhibitors of various enzymes, including histone deacetylases (HDACs) and monoamine oxidases (MAOs).

-

Antimicrobial and Anticancer Activity: The benzamide moiety is present in a number of compounds with demonstrated antibacterial, antifungal, and antiproliferative activities.

Proposed Experimental Workflow for Biological Screening

For researchers interested in elucidating the biological profile of this compound, a systematic screening approach is recommended.

Conclusion

This compound is a synthetically accessible Weinreb amide with potential for further chemical exploration. While direct experimental data on its biological and detailed spectroscopic properties are limited, this guide provides a solid foundation for researchers by outlining a reliable synthetic strategy and predicting its key physicochemical and spectral characteristics based on well-established chemical principles and data from analogous compounds. The diverse biological activities associated with the benzamide scaffold suggest that this compound may possess interesting pharmacological properties, warranting further investigation through systematic screening. This document serves as a valuable resource to guide future research and unlock the potential of this intriguing molecule.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel benzamides as selective and potent gastrokinetic agents. III. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-methoxy- and 2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]-benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N,4-Dimethoxy-N-methylbenzamide

Affiliation: Google Research

Abstract

N,4-Dimethoxy-N-methylbenzamide, a member of the Weinreb amide class of compounds, holds significant potential as a versatile intermediate in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its unique structural features, combining a 4-methoxybenzoyl moiety with an N-methoxy-N-methylamide group, allow for controlled nucleophilic additions, making it a valuable tool in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and a summary of its spectroscopic characteristics. Furthermore, we explore the potential biological activities of this compound by examining the established pharmacological profiles of structurally related methoxy-substituted benzamides, highlighting potential avenues for future research and drug development.

Introduction

Benzamide derivatives are recognized as privileged structures in medicinal chemistry, forming the cornerstone of a multitude of therapeutic agents with a broad spectrum of pharmacological activities. These activities include, but are not limited to, effects on the central nervous system, enzyme inhibition, and antimicrobial properties. The incorporation of methoxy groups on the benzoyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

This compound, also known as a Weinreb amide, is a specialized derivative that offers precise control in carbon-carbon bond-forming reactions. The N-methoxy-N-methylamide functionality is stable to a variety of organometallic reagents, yet the resulting tetrahedral intermediate readily collapses to form a ketone upon acidic workup, preventing the over-addition that often leads to tertiary alcohols. This reactivity makes it an invaluable intermediate for the synthesis of complex ketones, which are themselves precursors to a wide range of biologically active molecules.

This guide serves as a technical resource for researchers in organic synthesis and drug discovery, providing detailed information on the synthesis, characterization, and potential applications of this compound.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 52898-49-4 |

| Molecular Formula | C₁₀H₁₃NO₃[1] |

| Molecular Weight | 195.22 g/mol |

| Monoisotopic Mass | 195.08954 Da[1] |

| Predicted XlogP | 1.0[1] |

| Physical State | Solid (predicted) |

Synthesis of this compound

The synthesis of this compound can be achieved through the coupling of 4-methoxybenzoic acid with N,O-dimethylhydroxylamine. A common and effective method involves the activation of the carboxylic acid with a coupling agent, such as 1,1'-carbonyldiimidazole (CDI), followed by the addition of the hydroxylamine.

General Reaction Scheme

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of Weinreb amides from carboxylic acids.

Materials:

-

4-Methoxybenzoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methoxybenzoic acid (1.0 eq). Dissolve the acid in anhydrous THF.

-

Activation: To the stirred solution, add 1,1'-carbonyldiimidazole (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours, or until the evolution of CO₂ ceases.

-

Amine Preparation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in water and add saturated aqueous NaHCO₃ solution until the pH is ~8. Extract the free amine with dichloromethane, dry the organic layer over anhydrous Na₂SO₄, and carefully concentrate in vacuo to obtain the free N,O-dimethylhydroxylamine. Alternatively, the hydrochloride salt can be used directly with an additional equivalent of base.

-

Coupling: To the activated carboxylic acid mixture, add a solution of N,O-dimethylhydroxylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous THF dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Spectroscopic Data

While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

| Data Type | Predicted Values |

| ¹H NMR | Aromatic protons: δ 6.8-7.5 ppm (multiplet, 4H); 4-Methoxy protons: δ ~3.8 ppm (singlet, 3H); N-Methoxy protons: δ ~3.6 ppm (singlet, 3H); N-Methyl protons: δ ~3.2 ppm (singlet, 3H). Note: The N-methoxy and N-methyl signals may appear as broad singlets at room temperature due to restricted rotation around the amide C-N bond. |

| ¹³C NMR | Carbonyl carbon: δ ~168-170 ppm; Aromatic C-O: δ ~160 ppm; Aromatic carbons: δ ~114-130 ppm; 4-Methoxy carbon: δ ~55 ppm; N-Methoxy carbon: δ ~61 ppm; N-Methyl carbon: δ ~34 ppm. |

| IR (cm⁻¹) | C=O stretch (amide): ~1640-1660 cm⁻¹; C-O stretch (aromatic ether): ~1250 cm⁻¹; C-N stretch: ~1380 cm⁻¹. |

| Mass Spectrometry (ESI-MS) | Predicted [M+H]⁺: 196.0968 m/z; Predicted [M+Na]⁺: 218.0788 m/z.[1] |

Potential Biological Activity and Future Directions

There is currently no specific biological activity reported for this compound in the scientific literature. However, the benzamide scaffold is a common feature in many biologically active compounds, and the methoxy substitution pattern suggests potential areas for investigation.

Studies on other methoxy-substituted benzamides have revealed a range of biological activities, including antioxidative and antiproliferative effects.[2][3][4][5][6] The presence of methoxy groups can enhance the antioxidant properties of molecules by donating electrons to stabilize free radicals.[4] Furthermore, some N-methyl-substituted benzimidazole derivatives with methoxy groups on the phenyl ring have shown selective antiproliferative activity against cancer cell lines.[6]

Given these precedents, this compound could be a valuable starting point for the synthesis of a library of compounds to be screened for various biological activities. A potential mechanism of action for related antiproliferative compounds involves the inhibition of signaling pathways crucial for cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Caption: A hypothetical signaling pathway (PI3K/Akt/mTOR) that could be a target for investigation for derivatives of this compound.

Future research should focus on the synthesis of this compound and its subsequent use as a precursor for a diverse range of analogs. These new compounds should then be subjected to a battery of in vitro assays to screen for potential antiproliferative, antioxidant, and antimicrobial activities.

Conclusion

This compound is a valuable chemical entity with significant potential in both synthetic and medicinal chemistry. Its role as a Weinreb amide provides a reliable method for the preparation of 4-methoxy-substituted ketones, which are important intermediates in the synthesis of more complex molecules. While its own biological profile remains to be elucidated, the activities of structurally related compounds suggest that it is a promising scaffold for the development of novel therapeutic agents. The experimental protocols and data presented in this guide are intended to facilitate further research into this and related compounds, ultimately contributing to advancements in drug discovery and organic synthesis.

References

- 1. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

- 2. Biological Potential of Novel Methoxy and Hydroxy Substituted Heteroaromatic Amides Designed as Promising Antioxidative Agents: Synthesis, 3D-QSAR Analysis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides FULIR [fulir.irb.hr]

"N,4-Dimethoxy-N-methylbenzamide" physical properties

An In-depth Technical Guide on the Physical Properties of N,4-Dimethoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a member of the Weinreb amide class, is a chemical compound of interest in organic synthesis. Weinreb amides are notable for their utility in the controlled formation of ketones from organometallic reagents. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated data for its physicochemical characteristics and spectroscopic details. Furthermore, this document outlines a representative experimental protocol for its synthesis and visualizes a potential biological signaling pathway, contextualized by the activities of structurally related benzamide compounds.

Physical and Chemical Properties

This compound is characterized as a colorless to light yellow clear liquid at room temperature.[1] Its properties are summarized below, drawing from available data for the compound and its close structural analogs.

| Property | Value | Reference |

| CAS Number | 52898-49-4 | [1] |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.22 g/mol | [1] |

| Appearance | Colorless to Light yellow clear liquid | [1] |

| Purity | >95.0% (GC) | [1] |

| Boiling Point (Predicted) | 678.42 K (405.27 °C) | [2] (Data for isomer 3,4-dimethoxy-N-methyl-benzamide) |

| Solubility | Expected to be soluble in organic solvents. Benzamide derivatives are generally soluble in polar organic solvents like methanol and ethanol, with lower solubility in nonpolar solvents.[3] | |

| Density (Predicted) | 1.085 g/mL at 25 °C (lit.) | [4] (Data for analog N-Methoxy-N-methylbenzamide) |

Spectroscopic Data

| Spectroscopic Data | Description |

| ¹H NMR | Expected signals would include singlets for the N-methyl and the two methoxy groups, and aromatic protons in the para-substituted pattern. For the related 4-Methoxy-N-methylbenzamide, ¹H NMR (500 MHz, CDCl₃) shows signals at δ 7.75-7.72 (m, 2H), 6.91–6.87 (m, 2H), 6.37 (brs, 1H), 3.82 (d, J = 4.7 Hz, 3H), 2.96 (s, 3H).[5] |

| ¹³C NMR | The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, the aromatic carbons (including the methoxy-substituted carbon), and the methyl carbons. For 4-Methoxy-N,N-dimethylbenzamide, ¹³C NMR chemical shifts have been reported.[6] For 4-Methoxy-N-methylbenzamide, signals appear at δ 167.95, 162.14, 128.75, 127.04, 113.79, 55.47, 26.85.[5] |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₁₀H₁₃NO₃). |

| Infrared (IR) | The IR spectrum is expected to show a characteristic strong absorption band for the C=O (amide) stretching vibration. |

Experimental Protocols

The synthesis of this compound, a Weinreb amide, can be achieved via the nucleophilic acyl substitution of 4-methoxybenzoyl chloride with N,O-dimethylhydroxylamine. The following is a representative protocol based on standard procedures for Weinreb amide synthesis.[7]

Reaction Scheme:

4-Methoxybenzoyl chloride + N,O-Dimethylhydroxylamine hydrochloride → this compound + HCl

Materials and Equipment:

-

4-Methoxybenzoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Preparation of Amine Solution: In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 equiv) and triethylamine (2.2 equiv) in anhydrous DCM. Cool the flask to 0 °C in an ice bath with stirring.

-

Addition of Acyl Chloride: Dissolve 4-methoxybenzoyl chloride (1.0 equiv) in anhydrous DCM and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[8]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemeo.com [chemeo.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. N-Methoxy-N-methylbenzamide 98 6919-61-5 [sigmaaldrich.com]

- 5. pure.uva.nl [pure.uva.nl]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

Spectroscopic Profile of N,4-Dimethoxy-N-methylbenzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound N,4-Dimethoxy-N-methylbenzamide. The information detailed herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, serves as a crucial resource for the identification, characterization, and quality control of this molecule in research and development settings.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₃NO₃

-

Molecular Weight: 195.22 g/mol

-

CAS Number: 122334-36-5[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.70 | d (J ≈ 9.0 Hz) | 2H | Aromatic (H-2, H-6) |

| ~6.95 | d (J ≈ 9.0 Hz) | 2H | Aromatic (H-3, H-5) |

| ~3.85 | s | 3H | 4-OCH₃ |

| ~3.70 | s | 3H | N-OCH₃ |

| ~3.30 | s | 3H | N-CH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide) |

| ~162 | Aromatic (C-4) |

| ~129 | Aromatic (C-2, C-6) |

| ~126 | Aromatic (C-1) |

| ~114 | Aromatic (C-3, C-5) |

| ~61 | N-OCH₃ |

| ~55 | 4-OCH₃ |

| ~34 | N-CH₃ |

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1640 | Strong | C=O stretch (amide) |

| ~1600, ~1510 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1170 | Medium | C-N stretch |

| ~1030 | Strong | C-O stretch (aliphatic ether) |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Adduct |

| 196.09682 | [M+H]⁺ |

| 218.07876 | [M+Na]⁺ |

| 194.08226 | [M-H]⁻ |

| 195.08899 | [M]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

The number of scans can range from 8 to 16 for sufficient signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections on the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

IR Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the sample between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

-

EI-MS: Introduce the sample (often via a gas chromatograph) into the EI source. The standard electron energy is 70 eV. Acquire the mass spectrum over a similar m/z range.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. The high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow and Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the spectroscopic data and the chemical structure.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Logical relationship between spectroscopic data and chemical structure.

References

Solubility Profile of N,4-Dimethoxy-N-methylbenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N,4-Dimethoxy-N-methylbenzamide in various organic solvents. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally similar benzamide derivatives to provide a directional guide for solvent selection and formulation development. The information presented herein is intended to support research and development activities where understanding the solubility of this compound is critical.

Predicted and Analog-Based Solubility Data

While specific experimental data for this compound is scarce, a predicted water solubility value is available, suggesting it is sparingly soluble in aqueous media. The octanol/water partition coefficient (logP) of 1.638 further indicates a preference for more lipophilic environments.[1]

To guide solvent selection, the following table summarizes the solubility of related benzamide compounds in common organic solvents. These values can serve as a useful starting point for estimating the solubility of this compound. It is important to note that the presence of two methoxy groups and an N-methyl group will influence the polarity and hydrogen bonding capabilities of the target molecule, potentially leading to different solubility behavior compared to the analogs listed.

| Solvent | Benzamide (Mole Fraction x10³)[2] | m-Methoxybenzamide (mg/mL)[3] | N-(1-hydroxypropan-2-yl)benzamide (mg/mL)[4] | General Remarks for Benzamide Derivatives |

| Polar Aprotic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | High | ~30 | > 50 | Generally high solubility.[3][4][5][6] |

| Dimethylformamide (DMF) | High[5] | ~30 | - | Often provides good solubility for amides.[3] |

| Acetone | 2.15 | - | - | Moderate to good solubility.[2] |

| Acetonitrile | Low | - | - | Lower solubility compared to other polar solvents.[7] |

| Polar Protic Solvents | ||||

| Methanol | 2.64 | - | - | Good solubility.[2][8] |

| Ethanol | 1.85 | ~1 | ~10-20 | Good solubility.[2][3][4][8] |

| 1-Propanol | - | - | - | Expected to have good solubility.[2] |

| Non-Polar Solvents | ||||

| Hexane | - | - | - | Low solubility expected due to the polar amide group.[8] |

| Benzene | - | - | - | Low solubility expected.[8] |

| Aqueous Solutions | ||||

| Water | 0.13 | Sparingly soluble | < 0.1 | Generally low aqueous solubility.[2][3][4][8] |

| PBS (pH 7.4) | - | ~0.50 (in 1:1 DMSO:PBS)[3] | < 0.1 | Low solubility.[4] |

Note: The solubility of a compound is dependent on temperature. The data for benzamide was measured at 298.15 K.[2] For other compounds, the temperature was not always specified but is generally assumed to be room temperature.

Experimental Protocol: Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a standard procedure that can be adapted for this compound.[2][9]

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Shaker bath or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The required time for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles. Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Synthesis of this compound: A Representative Workflow

While the exact industrial synthesis route for this compound may vary, a plausible laboratory-scale synthesis can be conceptualized based on standard organic chemistry reactions for amide formation. A common method involves the reaction of an activated carboxylic acid derivative with an amine. The following diagram illustrates a potential synthetic pathway.

Plausible Synthesis Pathway

Caption: A plausible synthetic route for this compound.

This guide provides a foundational understanding of the solubility characteristics of this compound based on available data and established scientific principles. For critical applications, it is highly recommended that the solubility be determined experimentally in the specific solvent systems of interest.

References

- 1. chemeo.com [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. Buy Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl- | 82461-57-2 | >98% [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to N,4-Dimethoxy-N-methylbenzamide as a Weinreb Amide in Modern Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methoxy-N-methylamides, commonly known as Weinreb amides, are invaluable intermediates in organic synthesis. Their unique reactivity allows for the controlled formation of ketones and aldehydes from highly reactive organometallic reagents without the common issue of over-addition. This guide focuses on a specific, electronically-rich example, N,4-Dimethoxy-N-methylbenzamide, detailing its synthesis, properties, and application as a robust acylating agent. We provide detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its practical application in research and development settings, particularly within the pharmaceutical industry where precise C-C bond formation is critical.

The Weinreb Amide: A Cornerstone of Ketone Synthesis

Discovered by Steven M. Weinreb and Steven Nahm in 1981, the Weinreb-Nahm ketone synthesis transformed the approach to C-C bond formation.[1] The core of this methodology is the N-methoxy-N-methylamide functional group.

Key Advantages:

-

Prevention of Over-addition: Unlike reactions with esters or acid chlorides, which often yield tertiary alcohols from two equivalents of nucleophile addition, Weinreb amides reliably stop at the ketone stage.[1][2]

-

Stable Intermediate: The reaction proceeds through a stable five-membered cyclic tetrahedral intermediate, formed by chelation of the magnesium or lithium atom between the carbonyl oxygen and the methoxy oxygen.[1][3] This intermediate is stable at low temperatures and collapses to the ketone only upon acidic workup, preventing a second nucleophilic attack.[1]

-

Versatility: Weinreb amides are compatible with a wide range of organometallic reagents, including Grignard reagents, organolithiums, and certain organocuprates.[3] They can also be reduced to aldehydes using reagents like lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H).[1][4]

Synthesis of this compound

The most direct and common method for preparing this compound is the acylation of N,O-dimethylhydroxylamine with an activated derivative of 4-methoxybenzoic acid, typically 4-methoxybenzoyl chloride.[3][5]

Synthesis Workflow

Caption: Workflow for the synthesis of the target Weinreb amide.

Experimental Protocol: Synthesis from 4-Methoxybenzoyl Chloride

This protocol is adapted from established procedures for Weinreb amide formation.[5][6]

Step 1: Preparation of 4-Methoxybenzoyl Chloride (Optional, if not commercially available)

-

In a fume hood, charge a dry round-bottom flask with 4-methoxybenzoic acid.

-

Cautiously add an excess of thionyl chloride (2-3 equivalents) followed by a catalytic amount (1-2 drops) of N,N-Dimethylformamide (DMF).[5]

-

Stir the mixture at room temperature until the initial effervescence subsides, then heat to reflux for 1-3 hours until gas evolution ceases.[5]

-

Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methoxybenzoyl chloride can often be used directly.[5]

Step 2: Amide Formation

-

In a dry round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and a base such as potassium carbonate (2.2 equivalents) or pyridine in an anhydrous solvent (e.g., 2-MeTHF or CH₂Cl₂).[5][6]

-

Cool the stirring solution to 0°C in an ice bath.

-

Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the cooled amine solution over 15-30 minutes.[5]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring progress by TLC.[5]

-

Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product, which can be further purified by column chromatography if necessary.

Quantitative Data for Synthesis

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Stoichiometry | Notes |

| 4-Methoxybenzoyl Chloride | C₈H₇ClO₂ | 170.59 | 1.0 equiv | Starting acylating agent. |

| N,O-Dimethylhydroxylamine HCl | C₂H₈ClNO | 97.54 | 1.1 equiv | Amine source. |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.2 equiv | Base to neutralize HCl. |

| This compound | C₁₀H₁₃NO₃ | 195.21 | - | Product obtained as a colorless oil.[6] |

| Reported Yield | - | - | - | 94% [6] |

Application in Ketone Synthesis

This compound serves as a superior precursor for the synthesis of various 4-methoxyphenyl ketones via reaction with organometallic nucleophiles.

Ketone Synthesis Workflow

Caption: General workflow for Weinreb ketone synthesis.

General Experimental Protocol: Reaction with a Grignard Reagent

This is a general procedure adapted for the title compound.[7]

-

Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 equivalents) dropwise via syringe, maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at low temperature for a specified time (e.g., 30 minutes) before gradually warming to 0°C or room temperature over several hours. Monitor the reaction by TLC.

-

Once the starting material is consumed, re-cool the flask to 0°C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude ketone by flash column chromatography or recrystallization.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized Weinreb amide.

| Property | Data | Source(s) |

| Compound Name | This compound | - |

| Molecular Formula | C₁₀H₁₃NO₃ | [8] |

| Molecular Weight | 195.21 g/mol | [8] |

| Appearance | Colorless Oil | [6] |

| IR (NaCl, νₘₐₓ, cm⁻¹) | 3284, 3072, 2935, 2842, 1637 (C=O), 1512, 1460, 1421, 1373, 1254, 1174, 1027, 980, 842, 756 | [6] |

| Elemental Analysis (Calcd.) | C, 61.53; H, 6.71; N, 7.18 | [6] |

| Elemental Analysis (Found) | C, 61.65; H, 6.83; N, 7.30 | [6] |

| Monoisotopic Mass | 195.08954 Da | [8] |

| Mass Spec Adduct [M+H]⁺ | m/z 196.09682 | [8] |

| Mass Spec Adduct [M+Na]⁺ | m/z 218.07876 | [8] |

Note: Specific ¹H and ¹³C NMR data were not found in the search results for this compound. However, the spectra would be consistent with the structure, showing characteristic peaks for the N-methyl, N-methoxy, aromatic p-disubstituted ring, and aromatic methoxy protons and carbons.

Conclusion

This compound is an exemplary Weinreb amide that is both readily synthesized in high yield and highly effective for the preparation of 4-methoxyphenyl ketones. Its utility lies in the predictable and clean conversion, avoiding byproducts that plague traditional acylation methods. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to leverage this powerful synthetic tool in drug discovery and complex molecule synthesis.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. PubChemLite - this compound (C10H13NO3) [pubchemlite.lcsb.uni.lu]

N,4-Dimethoxy-N-methylbenzamide: A Key Intermediate in the Synthesis of Biologically Active Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,4-Dimethoxy-N-methylbenzamide is a Weinreb amide, a class of N-methoxy-N-methylamides, that serves as a versatile and crucial intermediate in modern organic and medicinal chemistry.[1][2] Its utility lies in its ability to react with organometallic reagents to form stable tetrahedral intermediates, which upon acidic workup yield ketones, thus avoiding the common problem of over-addition that leads to tertiary alcohols. This controlled reactivity makes it an invaluable building block in the synthesis of complex molecules with specific biological activities. While this compound itself is not known to possess significant biological activity, its role in the creation of potent and selective therapeutic agents is well-documented.[3][4] This technical guide explores the application of this compound in the synthesis of several classes of biologically active compounds, providing an overview of the synthetic methodologies and the biological relevance of the final products. A safety data sheet for this compound indicates a lack of information regarding its carcinogenicity, mutagenicity, and reproductive toxicity.

Role in the Synthesis of Cannabinoid Analogs

This compound has been utilized as a precursor in the synthesis of novel and potent cannabinoid analogs.[3] These synthetic cannabinoids are designed to interact with the cannabinoid receptors (CB1 and CB2), which are involved in a variety of physiological processes. The development of such analogs aims to improve metabolic stability and binding affinity compared to endogenous cannabinoids like anandamide.[3]

Experimental Protocol: Synthesis of a Ketone Intermediate for Cannabinoid Analogs

The synthesis of a key ketone intermediate using this compound involves its reaction with a Grignard reagent. A general procedure is as follows:

-

A solution of the appropriate hexyl magnesium bromide in an anhydrous solvent such as tetrahydrofuran (THF) is prepared.

-

This compound, dissolved in anhydrous THF, is added dropwise to the Grignard reagent at a controlled temperature, typically 0 °C.

-

The reaction mixture is stirred for a specified period to ensure the formation of the stable tetrahedral intermediate.

-

The reaction is then quenched by the addition of an acidic solution, such as aqueous ammonium chloride or hydrochloric acid.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude ketone is purified using column chromatography.[3]

Application in the Development of Tubulin-Targeting Agents

This compound serves as a key starting material in the synthesis of rigidin, a marine alkaloid, and its analogs, which have been identified as potent tubulin-targeting agents.[4] These compounds inhibit tubulin polymerization, a critical process in cell division, making them promising candidates for anticancer therapies. The synthesis involves the electrophilic substitution of a lithiated pyrrolo[2,3-d]pyrimidine with this compound to introduce a 6-(4-methoxy)benzoyl group.[4]

Quantitative Data of a Rigidin Analog (7-deazahypoxanthine)

| Compound | Target Cell Line | IC50 (nM) |

| 7-deazahypoxanthine analog | HeLa | 10 |

Data extracted from studies on rigidin analogs, for which this compound is a precursor.[4]

Signaling Pathway: Disruption of Microtubule Dynamics

The diagram below illustrates the mechanism of action for tubulin-targeting agents synthesized using this compound as an intermediate. These compounds interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.

References

The Multifaceted Therapeutic Potential of Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamide derivatives represent a versatile class of pharmacologically active compounds with a wide array of therapeutic applications. Their structural motif, a benzene ring attached to an amide functional group, serves as a scaffold for the development of drugs targeting a diverse range of biological pathways. This technical guide provides an in-depth exploration of the core therapeutic applications of benzamide derivatives, focusing on their roles as antipsychotics, antiemetics, gastroprokinetics, and emerging potential in oncology. It includes quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action and development workflows.

Antipsychotic Applications: Dopamine D2 Receptor Antagonism

Substituted benzamides are a cornerstone in the management of schizophrenia and other psychotic disorders. Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] By blocking these receptors, they mitigate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]

Quantitative Data: Dopamine D2 Receptor Binding Affinity

The therapeutic efficacy of benzamide antipsychotics is closely linked to their binding affinity for the D2 receptor, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Benzamide Derivative | Dopamine D2 Receptor Ki (nM) | Reference(s) |

| Amisulpride | 2.8 | [2] |

| Sulpiride | ~15-29 | [3] |

| Nemonapride | 0.06 - 0.1 | [4][5][6][7] |

| Eticlopride | 0.06 - 0.92 | [8][9][10] |

| Raclopride | ~1 | [11] |

Clinical Efficacy of Amisulpride in Schizophrenia

Clinical trials have consistently demonstrated the efficacy of amisulpride in treating schizophrenia. The Positive and Negative Syndrome Scale (PANSS) is a standard tool used to measure symptom severity.

| Clinical Trial | Treatment Group | Mean Change in PANSS Total Score from Baseline | Key Findings | Reference(s) |

| Johnsen et al. (2020) | Amisulpride | -32.7 points over 52 weeks | Amisulpride showed a significantly greater reduction in PANSS scores compared to aripiprazole and olanzapine.[8] | [8] |

| Sanofi (2013) | Amisulpride | ≥50% decrease in 66.8% of patients after 8 weeks | Demonstrated significant improvement in clinical symptoms in Chinese patients with schizophrenia. | [12] |

| Woo et al. (2022) | Amisulpride Augmentation | Significant improvement in PANSS total and positive scores (p < 0.05) | Amisulpride augmentation was effective for patients with an inadequate response to olanzapine monotherapy.[13] | [13] |

| Ganesan et al. (2015) | Amisulpride | -16.80 (SD: 3.61) over 8 weeks | Amisulpride was as effective as olanzapine in improving psychotic symptoms.[14] | [14] |

Signaling Pathway: Dopamine D2 Receptor Antagonism

Benzamide antipsychotics act by blocking the G protein-coupled D2 receptor, which is primarily coupled to the Gαi subunit. This inhibition prevents the downstream effects of dopamine, including the inhibition of adenylyl cyclase and the modulation of ion channels.

Antiemetic and Gastroprokinetic Applications: Serotonin Receptor Modulation

Certain benzamide derivatives, such as metoclopramide, cisapride, and mosapride, are widely used to manage nausea, vomiting, and gastrointestinal motility disorders. Their mechanisms of action primarily involve the antagonism of dopamine D2 receptors and modulation of serotonin receptors, specifically 5-HT3 and 5-HT4.

Mechanism of Action

-

5-HT3 Receptor Antagonism: Metoclopramide's antiemetic effects are partly due to its antagonism of 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract. This blockade prevents the emetic signals induced by chemotherapy and other stimuli.

-

5-HT4 Receptor Agonism: Cisapride and mosapride are agonists of the 5-HT4 receptor, which is found on enteric neurons. Activation of these receptors enhances acetylcholine release, leading to increased gastrointestinal motility and accelerated gastric emptying.

Quantitative Data: Efficacy of Antiemetic and Gastroprokinetic Benzamides

| Drug | Indication | Efficacy Measure | Result | Reference(s) |

| Metoclopramide | Chemotherapy-Induced Vomiting | Prevention of vomiting (complete response) | 47% with metoclopramide vs. 17% with placebo (p < 0.001) | [15] |

| Metoclopramide | Chemotherapy-Induced Vomiting | Complete control of emesis | Superior to placebo and prochlorperazine. | [16] |

| Cisapride | Functional Dyspepsia | Global assessment of improvement (Odds Ratio) | 2.9 (95% CI 1.5-5.8) in favor of cisapride | [2] |

| Cisapride | Gastroparesis | Improvement in gastric emptying of solids | Significant increase compared to placebo (p < 0.05) | [10] |

| Mosapride | Functional Dyspepsia | Overall dyspepsia improvement | 53.7% in the mosapride group vs. 54.0% in the nortriptyline group (p = 0.976) | [17][18] |

| Mosapride | Functional Dyspepsia | Improvement in symptoms of abdominal distention and belching | More effective than domperidone after 4 weeks (p < 0.05) | [4] |

Signaling Pathway: 5-HT4 Receptor Agonism

Benzamide gastroprokinetics like cisapride and mosapride stimulate Gs protein-coupled 5-HT4 receptors on enteric neurons. This activation leads to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation, which ultimately enhances the release of acetylcholine (ACh) and promotes gut motility.

Oncological Applications: Histone Deacetylase (HDAC) Inhibition

A growing body of research highlights the potential of novel benzamide derivatives as anticancer agents, primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, they promote a condensed chromatin structure, leading to the silencing of tumor suppressor genes. Benzamide-based HDAC inhibitors (HDACis) can reverse this process, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: In Vitro Efficacy of Benzamide HDAC Inhibitors

The potency of benzamide HDACis is typically evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Benzamide HDACi | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Mocetinostat (MGCD0103) | A549 (Lung) | Varies (dose-dependent) | [19] |

| Mocetinostat (MGCD0103) | HCT116 (Colon) | Varies (dose-dependent) | [19] |

| Mocetinostat (MGCD0103) | Various | 0.09 - 20 | [20][21] |

| Mocetinostat (MGCD0103) | MCF7 (Breast) | 1.17 | [14] |

| Mocetinostat (MGCD0103) | T47D (Breast) | 0.67 | [14] |

| Entinostat (MS-275) | B-cell lymphoma lines | 0.5 - 1 | [22] |

| Tucidinostat | 4T1 (Breast), LLC (Lung), CT26 (Colorectal) | Dose-dependent suppression of proliferation | [23] |

Signaling Pathway: HDAC Inhibition

Benzamide HDACis typically contain a zinc-binding group that chelates the zinc ion in the active site of HDAC enzymes. This inhibition leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced tumor suppressor genes. This, in turn, can induce cell cycle arrest and apoptosis.

Experimental Protocols

Dopamine D2 Receptor Binding Assay ([3H]-Spiperone Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test benzamide derivative for the dopamine D2 receptor.

Materials:

-

HEK293 cells expressing recombinant human D2 receptors

-

[3H]-Spiperone (radioligand)

-

Test benzamide compound

-

(+)-Butaclamol (for non-specific binding)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin

-

96-well plates

-

Filtration apparatus with glass fiber filters

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation: Prepare crude membranes from HEK293-hD2 cells as previously described.[24]

-

Assay Setup: In a 96-well plate, add the following in order:

-

Incubation: Incubate the plate for 1 hour at 30°C with shaking.[24][25]

-

Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]-Spiperone binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro HDAC Enzymatic Activity Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibitory activity of a benzamide derivative on HDAC enzymes.

Materials:

-

Recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer

-

Developer solution

-

Test benzamide compound

-

Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

-

96-well black microplates

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test benzamide compound and positive control in HDAC Assay Buffer.

-

Reaction Setup: In a 96-well black microplate, add the following:

-

HDAC Assay Buffer

-

Test compound at various concentrations

-

Diluted recombinant HDAC enzyme

-

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add the fluorogenic HDAC substrate to all wells.

-

Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.

-

Stop and Develop: Add the Developer solution (containing a stop solution like TSA) to each well to stop the reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).

-